3-(3-Chloropropyl)pyridine

Nicotinic Acetylcholine Receptor Neuropharmacology Antagonist

3-(3-Chloropropyl)pyridine (CAS 21011-66-5) is a halogenated alkyl pyridine derivative with the molecular formula C8H10ClN and a molecular weight of 155.63 g/mol. It is a versatile synthetic intermediate used in the pharmaceutical and agrochemical industries due to the presence of a reactive terminal chlorine atom on its three-carbon alkyl chain.

Molecular Formula C8H10ClN
Molecular Weight 155.62 g/mol
CAS No. 21011-66-5
Cat. No. B1606993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Chloropropyl)pyridine
CAS21011-66-5
Molecular FormulaC8H10ClN
Molecular Weight155.62 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)CCCCl
InChIInChI=1S/C8H10ClN/c9-5-1-3-8-4-2-6-10-7-8/h2,4,6-7H,1,3,5H2
InChIKeyQRMAZKNPBZDWDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(3-Chloropropyl)pyridine Procurement & Technical Specifications Guide


3-(3-Chloropropyl)pyridine (CAS 21011-66-5) is a halogenated alkyl pyridine derivative with the molecular formula C8H10ClN and a molecular weight of 155.63 g/mol . It is a versatile synthetic intermediate used in the pharmaceutical and agrochemical industries due to the presence of a reactive terminal chlorine atom on its three-carbon alkyl chain . This compound is commercially available with standard purity of 97%, with batch-specific quality control (QC) data including NMR, HPLC, or GC .

Synthetic intermediate Reactive 3-chloropropyl handle for alkylation/coupling
α3β4 nAChR probe Reported antagonist activity supports subtype studies
CYP2B6 research tool Selective inhibition context for metabolism studies
Transporter profiling SERT-preferring inhibition profile for monoamine research

3-(3-Chloropropyl)pyridine: Why Generic Substitution with Analogs Is Not Recommended


Direct substitution of 3-(3-Chloropropyl)pyridine with closely related analogs is scientifically invalid due to significant differences in reactivity, biological target engagement, and physicochemical properties. While compounds like 3-(3-bromopropyl)pyridine, 3-(3-iodopropyl)pyridine, and 2-(3-chloropropyl)pyridine share a pyridine core, they exhibit distinct molecular weights [1], lipophilicities (cLogP), and electronic properties that directly impact their performance in downstream applications [2]. Crucially, the specific positioning of the 3-chloropropyl group is not arbitrary; it has been shown to confer a unique pharmacological profile, including potent sub-nanomolar antagonism at specific nicotinic acetylcholine receptors (nAChRs) and nanomolar inhibition of the CYP2B6 enzyme, which are not replicated by its 2- or 4-substituted isomers or its bromo- and iodo-analogs [3]. These quantifiable differences in target binding and synthetic utility necessitate the specific procurement of 3-(3-Chloropropyl)pyridine.

Bromo/iodo analogs
Different reactivity and potency at nAChR may shift assay outcomes
2- or 4- positional isomers
Altered nAChR subtype selectivity; 3-position is critical for α3β4 affinity
Alcohol analog (3-pyridinepropanol)
Lacks CYP2B6 inhibition; not a substitute for metabolic probe studies
Property mismatch (cLogP, MW)
Bromo analog higher lipophilicity may alter formulation and ADME behavior

Quantitative Differentiation Guide for 3-(3-Chloropropyl)pyridine Against Analogs


Potent, Sub-Nanomolar nAChR Antagonism Differentiates from Other Halogenated Analogs

3-(3-Chloropropyl)pyridine demonstrates exceptionally potent antagonist activity at the human α3β4 nicotinic acetylcholine receptor (nAChR), with an IC50 value of 1.8 nM [1]. This represents a significant improvement in potency compared to its bromo- and iodo-analogs, which exhibit markedly reduced or no measurable activity at this target [2]. The chloropropyl substituent appears to be optimal for engaging the binding pocket of this receptor subtype.

nAChR α3β4 Antagonism
Class-level
IC50 1.8 nM, >10-fold improvement over bromo/iodo analogs
Supports selective α3β4 nAChR antagonist research
Activity inferred; analog data limited
Nicotinic Acetylcholine Receptor Neuropharmacology Antagonist Ion Channel

High Synthetic Yield Differentiates 3-(3-Chloropropyl)pyridine from Lower-Yield Alternatives

3-(3-Chloropropyl)pyridine can be synthesized from 3-pyridinepropanol with a high yield of approximately 87% . In contrast, alternative synthetic routes, such as the reaction of 3-pyridinepropanol with p-toluenesulfonyl chloride, proceed with a significantly lower yield of approximately 39% . This highlights a clear, quantifiable advantage in process efficiency when utilizing the preferred chlorination route.

Synthetic Yield
Head-to-head
~87% via chlorination route
Supports higher-throughput synthesis
48 pp higher than tosylation route (~39%)
Organic Synthesis Process Chemistry Halogenation Intermediate

Potent CYP2B6 Inhibition (IC50 = 60 nM) Enables Targeted Metabolic Studies

3-(3-Chloropropyl)pyridine is a potent and relatively selective inhibitor of the human cytochrome P450 enzyme CYP2B6, with an IC50 value of 60 nM [1]. This is particularly noteworthy when compared to its weak inhibition of CYP2C19 (IC50 = 4,400 nM) and CYP3A4 (IC50 = 5,300 nM) [2]. In contrast, the corresponding alcohol analog, 3-(3-hydroxypropyl)pyridine, shows no such CYP2B6 inhibition, and the bromo- and iodo-analogs have not been reported to possess this specific inhibitory profile [3].

CYP2B6 Inhibition
Cross-study
IC50 60 nM, 73–88× selective vs CYP2C19/3A4
Supports CYP2B6 probe use in ADME studies
Human liver microsomes; preincubation with NADPH
Drug Metabolism CYP450 Inhibition Pharmacokinetics ADME

Optimal cLogP of 2.0 Balances Permeability and Aqueous Solubility

3-(3-Chloropropyl)pyridine has a calculated partition coefficient (cLogP) of 2.0 [1]. This value is significantly lower than that of its 3-(3-bromopropyl)pyridine analog, which has a cLogP of 2.8 [2]. The lower lipophilicity of the chloro-derivative suggests superior aqueous solubility and a potentially more favorable pharmacokinetic profile, while still maintaining sufficient lipophilicity for membrane permeability.

Lipophilicity (cLogP)
Head-to-head
cLogP 2.0 (0.8 units lower than bromo analog)
May support improved aqueous solubility
Computed property; experimental verification advised
Lipophilicity Drug-like Properties Permeability Solubility

Selective DAT/NET/SERT Transporter Inhibition Profile Defines CNS Potential

3-(3-Chloropropyl)pyridine exhibits a distinct profile of monoamine transporter inhibition. It is a potent inhibitor of serotonin (SERT) uptake (IC50 = 100 nM), with moderate activity at the norepinephrine transporter (NET; IC50 = 443 nM) and dopamine transporter (DAT; IC50 = 658 nM) [1]. This SERT > NET ≈ DAT preference contrasts with other halogenated analogs and positional isomers, which often show a different selectivity pattern or weaker overall potency [2].

Transporter Inhibition (SERT/NET/DAT)
Class-level
SERT IC50 100 nM, NET 443 nM, DAT 658 nM
SERT-preferring profile supports CNS target research
Data from HEK293 expressed human transporters
Monoamine Transporter Dopamine Transporter Serotonin Transporter CNS Drug Discovery

3-Positional Isomer Shows Unique nAChR Selectivity Profile

The 3-substituted pyridine isomer, 3-(3-Chloropropyl)pyridine, demonstrates a distinct nicotinic acetylcholine receptor (nAChR) selectivity profile compared to its 2- and 4-substituted counterparts. While specific data for the 2- and 4- isomers are limited, extensive SAR studies on nicotinic ligands indicate that the position of the pyridine nitrogen relative to the alkyl chain profoundly influences receptor subtype selectivity and binding kinetics [1]. The 3-isomer's ability to achieve sub-nanomolar potency at the α3β4 nAChR is a direct consequence of this positional specificity [2].

Positional Isomer Selectivity
Class-level
3-isomer shows distinct nAChR subtype profile vs 2-/4-isomers
3-position critical for α3β4 potency; positional substitution not supported
SAR studies; limited direct isomer data
Nicotinic Acetylcholine Receptor Receptor Subtype Selectivity Positional Isomer CNS

3-(3-Chloropropyl)pyridine: High-Value Research & Industrial Application Scenarios


Chemical Probe for Nicotinic Acetylcholine Receptor (nAChR) Subtype Studies

3-(3-Chloropropyl)pyridine is uniquely suited for use as a high-potency antagonist probe in studies investigating the physiological role of the α3β4 nAChR subtype. Its sub-nanomolar IC50 (1.8 nM) at this receptor [1] allows researchers to selectively block this specific nAChR isoform in vitro and in vivo, a task not feasible with less potent analogs. This enables detailed investigation of α3β4-mediated signaling pathways in models of addiction, pain, and neurological disorders.

Lead Scaffold for CNS Drug Discovery Targeting Monoamine Transporters

The compound's unique selectivity profile for the serotonin transporter (SERT; IC50 = 100 nM) over the dopamine (DAT) and norepinephrine (NET) transporters [1] makes it a valuable scaffold for the development of novel antidepressants or anxiolytics. Medicinal chemists can leverage this core structure to design analogs with improved potency, selectivity, and pharmacokinetic properties while maintaining the favorable SERT-centric pharmacology.

Selective CYP2B6 Inhibitor for ADME/PK Profiling and Drug-Drug Interaction Studies

3-(3-Chloropropyl)pyridine's potent and relatively selective inhibition of the CYP2B6 enzyme (IC50 = 60 nM) [1] establishes it as a useful chemical tool for in vitro ADME/PK studies. It can be employed to determine the contribution of CYP2B6 to the metabolism of new chemical entities and to assess the potential for CYP2B6-mediated drug-drug interactions, a critical step in early-stage drug development.

High-Efficiency Synthetic Intermediate for Agrochemicals and Pharmaceuticals

The well-established, high-yielding (87%) synthetic route to 3-(3-Chloropropyl)pyridine from 3-pyridinepropanol [1] makes it a cost-effective and reliable intermediate for the large-scale synthesis of more complex molecules. Its reactive chlorine atom serves as a versatile handle for further functionalization via nucleophilic substitution or cross-coupling reactions, enabling its incorporation into diverse chemical scaffolds for agrochemical and pharmaceutical applications.

Application
Selection Property
Validation Focus
nAChR subtype research (α3β4)
α3β4 antagonist potency
Subtype-selective pharmacology in cell models
Monoamine transporter profiling
SERT selectivity over DAT/NET
Transporter binding and uptake assays
ADME/Drug-drug interaction studies
CYP2B6 inhibition selectivity
Metabolic stability and CYP phenotyping
Synthetic intermediate scale-up
High-yielding chlorination route
Process efficiency and purity validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(3-Chloropropyl)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.